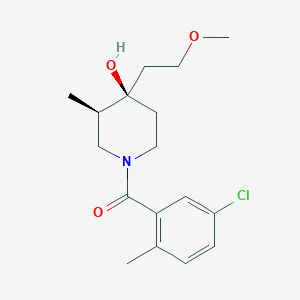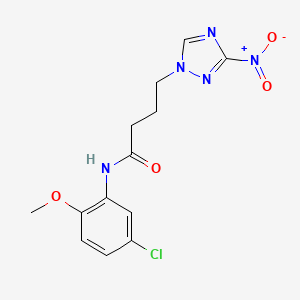
(3R*,4R*)-1-(5-chloro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(5-chloro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CEP-26401 and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CEP-26401 is not fully understood, but it is believed to act as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have potent antitumor activity in preclinical studies. It has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases. Additionally, CEP-26401 has been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CEP-26401 in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using CEP-26401 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of CEP-26401. One possible direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other drugs to enhance its antitumor activity. Additionally, CEP-26401 could be studied as a potential treatment for other diseases such as autoimmune diseases and cardiovascular diseases.
Synthesemethoden
The synthesis method of CEP-26401 involves the reaction of 5-chloro-2-methylbenzoic acid with 2-methoxyethylamine and 3-methyl-4-piperidone in the presence of a suitable catalyst. The resulting intermediate is then reduced using a chiral reducing agent to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
CEP-26401 has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. It has been shown to have potent antitumor activity and has been studied as a potential anticancer agent. It has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(5-chloro-2-methylphenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-12-4-5-14(18)10-15(12)16(20)19-8-6-17(21,7-9-22-3)13(2)11-19/h4-5,10,13,21H,6-9,11H2,1-3H3/t13-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMCPMUOJIAGPT-CXAGYDPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-N-(2-thienylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5671510.png)


![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)
![2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)

![1-(cyclopentylcarbonyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5671559.png)

![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)
![1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5671574.png)
![3-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5671598.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671602.png)
![(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine](/img/structure/B5671623.png)
![9-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671624.png)